

Application Note: Galvanostatic Charge-Discharge Cycling of LiMn₂O₄/Graphite Cells

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Lithium manganese(III,IV) oxide*

Cat. No.: *B12056360*

[Get Quote](#)

Introduction

Spinel lithium manganese oxide (LiMn₂O₄, LMO) is a promising cathode material for lithium-ion batteries due to its low cost, environmental friendliness, and high thermal stability compared to cobalt-based cathodes.[1] When paired with a graphite anode, it creates a battery system with a high cell voltage. However, LiMn₂O₄/graphite cells can suffer from capacity fading, especially at elevated temperatures.[1][2] This degradation is often attributed to the dissolution of manganese ions from the cathode, which then migrate and deposit on the anode, disrupting the solid electrolyte interphase (SEI).[1][2]

Galvanostatic charge-discharge cycling is a fundamental and widely used electrochemical technique to evaluate the performance of Li-ion cells. This method involves repeatedly charging and discharging the battery at a constant current (C-rate) within a specific voltage window.[3] It provides critical data on key performance metrics such as specific capacity, coulombic efficiency, cycle life (capacity retention), and rate capability, which are essential for assessing the material's viability for commercial applications.

This document provides detailed protocols for the preparation, assembly, and galvanostatic cycling of LiMn₂O₄/graphite coin cells for research and development purposes.

Experimental Protocols

1. Electrode Slurry Preparation

Proper slurry preparation is crucial for fabricating uniform electrodes and achieving reliable electrochemical performance.^[4] The process involves homogeneously dispersing the active material, conductive additive, and binder in a suitable solvent.

1.1. LiMn₂O₄ Cathode Slurry

This protocol is based on a common formulation using polyvinylidene difluoride (PVDF) as a binder in N-methyl-2-pyrrolidone (NMP) solvent.

- Materials:
 - LiMn₂O₄ powder (cathode active material)
 - Super P or Acetylene Black (conductive additive)^{[2][5]}
 - Polyvinylidene difluoride (PVDF) (binder)^{[2][6]}
 - N-methyl-2-pyrrolidone (NMP) (solvent)^[6]
- Procedure:
 - Dry the LiMn₂O₄ powder in a vacuum oven at 120-140°C for at least two hours to remove moisture.^[7]
 - Prepare a PVDF binder solution by dissolving PVDF powder in NMP. This can be expedited by gentle heating (e.g., to 80°C) and continuous stirring until the PVDF is fully dissolved.^{[7][8]}
 - In a separate container, dry mix the pre-weighed LiMn₂O₄ powder and conductive carbon for approximately 30 minutes to ensure a homogenous mixture.^[7]
 - Gradually add the powder mixture to the PVDF-NMP solution while stirring.

- Mix the components using a planetary mixer or a high-shear homogenizer until a uniform, viscous slurry is obtained.[4][8] The mixing process can take several hours.
- The final slurry should be free of agglomerates and have a consistent viscosity suitable for coating.

1.2. Graphite Anode Slurry

This protocol describes an aqueous-based slurry using carboxymethyl cellulose (CMC) and styrene-butadiene rubber (SBR) as binders.

- Materials:
 - Graphite powder (anode active material)
 - Super P (conductive additive)[2]
 - Carboxymethyl cellulose (CMC) (binder/thickener)[2][9]
 - Styrene-butadiene rubber (SBR) (binder)[2][9]
 - Deionized (DI) water (solvent)[7][9]
- Procedure:
 - Prepare a CMC solution by slowly adding CMC powder to heated DI water (e.g., 80°C) while stirring until it is fully dissolved, forming a clear, viscous solution.[7]
 - In a separate container, dry mix the graphite powder and conductive carbon for about 30 minutes.[7]
 - Gradually add the dry powder mixture to the CMC solution and mix until a uniform paste is formed.
 - Add the SBR emulsion to the mixture and continue mixing for at least another 30 minutes to ensure all components are well-dispersed.

- The total solids content of the final slurry is typically adjusted to be between 50-60 wt%.
[10]

2. Electrode Fabrication

- Coating: The prepared cathode slurry is coated onto an aluminum foil current collector, and the anode slurry is coated onto a copper foil current collector using a doctor blade technique to achieve a uniform thickness.[2][11]
- Drying: The coated electrodes are initially dried in a fume hood or at a low temperature (e.g., 60°C) to evaporate the solvent.[12] Subsequently, they are dried in a vacuum oven at a higher temperature (e.g., 120°C) overnight to remove any residual solvent and moisture.[5][12]
- Calendering: The dried electrodes are calendered (compressed) using a roll-press to a target thickness or porosity.[5][11] This step increases the material density and improves electrical contact.
- Cutting: Electrodes of a specific diameter (e.g., 12-15 mm for CR2032 coin cells) are punched out from the calendered sheets.

3. CR2032 Coin Cell Assembly

All cell assembly must be performed in an argon-filled glovebox with water and oxygen levels below 0.1 ppm to prevent contamination.[2]

- Place the cathode disc in the center of the CR2032 coin cell bottom case.
- Dispense a few drops of electrolyte onto the cathode surface to ensure it is well-wetted.
- Place a polypropylene separator (e.g., Celgard 2400) on top of the cathode.[2]
- Add more electrolyte to wet the separator completely.
- Place the graphite anode disc on top of the separator.
- Add a stainless steel spacer and a spring on top of the anode.

- Carefully place the top cap onto the assembly.
- Crimp the coin cell using a hydraulic crimping machine to ensure a proper seal.
- Let the assembled cells rest for at least 12-24 hours before testing to allow for complete electrolyte wetting of the electrodes.[\[13\]](#)

4. Galvanostatic Charge-Discharge Cycling Protocol

The cycling is performed using a multi-channel battery testing system.

- Formation Cycles:
 - Cycle the cell for 2-3 cycles at a low C-rate, typically C/10, within the specified voltage window (e.g., 2.5 V to 4.2 V).[\[12\]](#)[\[14\]](#) This step is crucial for the formation of a stable Solid Electrolyte Interphase (SEI) on the anode.
 - Charging Mode: Constant Current-Constant Voltage (CCCV). Charge at a constant current until the upper voltage limit is reached, then hold the voltage constant until the current drops to a cutoff value (e.g., C/20).[\[12\]](#)
 - Discharging Mode: Constant Current (CC). Discharge at a constant current until the lower voltage limit is reached.
- Standard Cycling:
 - After the formation cycles, increase the C-rate to the desired testing rate (e.g., C/5, 1C, or higher for rate capability tests).[\[12\]](#)[\[13\]](#)
 - Continue cycling using the same CCCV charge and CC discharge modes for a specified number of cycles (e.g., 100, 500, or until the capacity fades to 80% of its initial value).[\[1\]](#)
[\[15\]](#)
- Rate Capability Test:
 - Charge the cell at a constant rate (e.g., 1C) and then discharge at progressively increasing C-rates (e.g., C/2, 1C, 2C, 5C, 10C).[\[12\]](#) Cycle several times at each rate to

ensure the capacity is stable. Finally, return the C-rate to the initial low rate to check for capacity recovery.

Data Presentation

Quantitative data from the experiments should be summarized for clear interpretation and comparison.

Table 1: Electrode Composition and Loading

Component	Cathode (wt. %)	Anode (wt. %)
Active Material	80 - 90	90 - 95
Conductive Additive	5 - 10	1 - 5
Binder(s)	5 - 10	2 - 5
Solvent	NMP	DI Water
Current Collector	Aluminum	Copper

| Areal Loading | 1 - 2 mAh/cm² | 1.2 - 2.2 mAh/cm² |

Data compiled from multiple sources.[\[2\]](#)[\[5\]](#)[\[12\]](#)[\[13\]](#)

Table 2: Cell Assembly and Testing Parameters

Parameter	Value	Reference
Cell Type	CR2032 Coin Cell	[6]
Separator	Celgard 2400/3501	[2][12]
Electrolyte	1.0 M LiPF ₆ in EC:EMC (1:2, v/v)	[2]
	or 1.0 M LiPF ₆ in EC:DMC (1:2, v/v)	[15]
Formation C-rate	C/10 for 2-3 cycles	[12]
Cycling C-rate	C/5 or 1C	[12]
Voltage Window	2.5 V - 4.2 V	[12][16]

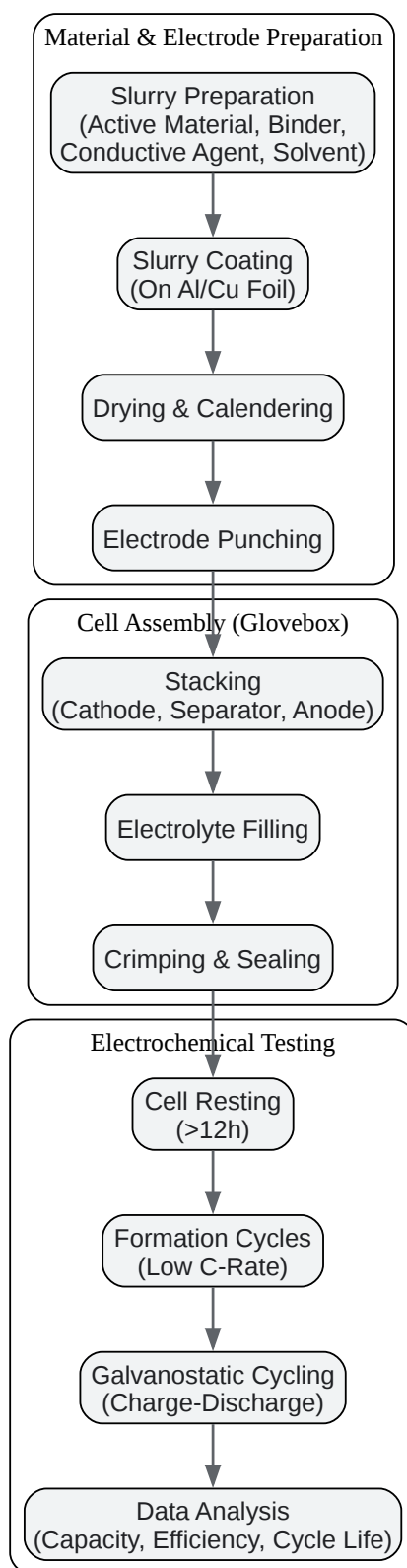
| Temperature | 25°C or specified (e.g., 55°C, 60°C) |[2][15] |

Table 3: Typical Performance Data for LiMn₂O₄/Graphite Cells

Metric	Typical Value	Conditions
Initial Discharge Capacity	~114 mAh/g (of LMO)	C/10, 25°C
1st Cycle Coulombic Efficiency	85 - 92%	C/10, 25°C[17]
Capacity Retention	70 - 85% after 100 cycles	1C, 25°C[13][15]

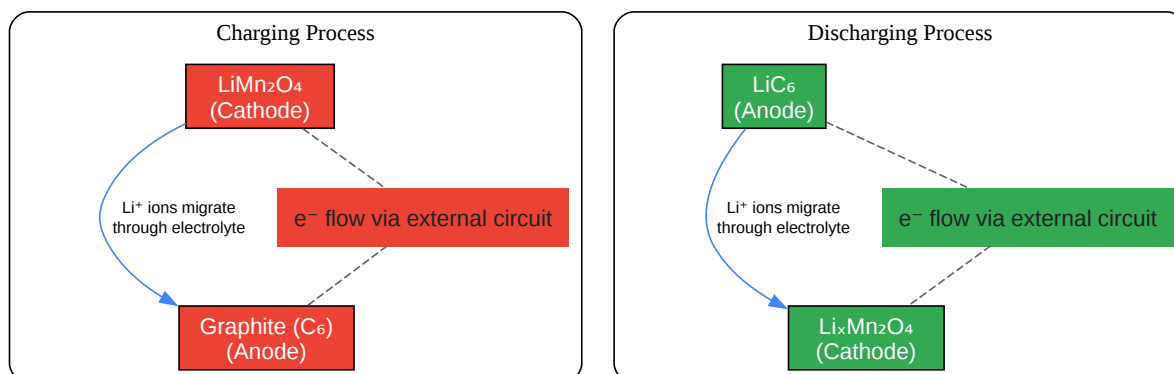
| Capacity Retention (Elevated Temp) | 50 - 70% after 100-180 cycles | 1C, 55-60°C[1][2] |

Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for LiMn₂O₄/graphite cell fabrication and testing.



[Click to download full resolution via product page](#)

Caption: Electrochemical processes in a LiMn₂O₄/graphite cell during operation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. electrochem.org [electrochem.org]
- 2. [Frontiers | Improving Cyclic Stability of LiMn₂O₄/Graphite Battery Under Elevated Temperature by Using 1, 3-Propane Sultone as Electrolyte Additive](#) [frontiersin.org]
- 3. biologic.net [biologic.net]
- 4. [Battery Slurry Preparation | High-Shear Mixing Solutions | FLUKO](#) [dispersers-mixers.com]
- 5. [Fabrication procedure for LiMn₂O₄/Graphite-based Lithium-ion Rechargeable Pouch Cells](#) [escholarship.org]
- 6. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]

- [7. mtixtl.com \[mtixtl.com\]](https://www.mtixtl.com)
- [8. The Preparation Method Of Battery Cathode Slurry \[tobmachine.com\]](https://www.tobmachine.com)
- [9. globalcadataaccess.org \[globalcadataaccess.org\]](https://www.globallcadataaccess.org)
- [10. Processing of Aqueous Graphite–Silicon Oxide Slurries and Its Impact on Rheology, Coating Behavior, Microstructure, and Cell Performance \[mdpi.com\]](https://www.mdpi.com)
- [11. pem.rwth-aachen.de \[pem.rwth-aachen.de\]](https://www.pem.rwth-aachen.de)
- [12. chemrxiv.org \[chemrxiv.org\]](https://www.chemrxiv.org)
- [13. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [14. Electrolytes for LNMO||Graphite LIB cells | E-Lyte \[e-lyte.de\]](https://www.e-lyte.de)
- [15. nagoya.repo.nii.ac.jp \[nagoya.repo.nii.ac.jp\]](https://www.nagoya.repo.nii.ac.jp)
- [16. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [17. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- To cite this document: BenchChem. [Application Note: Galvanostatic Charge-Discharge Cycling of LiMn₂O₄/Graphite Cells]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12056360/docs#application-note-galvanostatic-charge-discharge-cycling-of-limn-o-graphite-cells\]](https://www.benchchem.com/product/b12056360/docs#application-note-galvanostatic-charge-discharge-cycling-of-limn-o-graphite-cells)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)